N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O4S2 and its molecular weight is 498.62. The purity is usually 95%.
BenchChem offers high-quality N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Compounds with structures similar to the one have been synthesized and characterized, providing a foundation for understanding their potential uses. For example, the synthesis of various heterocyclic compounds, including pyrazoles and thieno[2,3-c]pyridines, has been reported, showcasing methodologies that could be applied to the synthesis and characterization of the compound (Paronikyan et al., 2016; Mansour et al., 2020). These studies highlight the importance of synthetic routes and chemical analysis in understanding the properties of complex molecules.
Biological Activity
Research on compounds with similar structures has shown a range of biological activities, such as antimicrobial and cytotoxic effects. This suggests that our compound of interest could potentially be explored for similar biological applications. For instance, new benzamides and their metal complexes have been synthesized and evaluated for antibacterial activity, indicating a potential area of research for related compounds (Khatiwora et al., 2013).
Potential for Drug Discovery
The structural features of similar compounds have been explored for drug discovery, particularly in identifying new therapeutic agents. The study of molecular interactions, binding affinities, and the development of pharmacophore models can provide insights into how these molecules could interact with biological targets (Shim et al., 2002). This aspect of research is crucial for understanding the therapeutic potential of complex molecules.
properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-17-5-9-19(10-6-17)28-23(21-15-33(30)16-22(21)26-28)25-24(29)18-7-11-20(12-8-18)34(31,32)27-13-3-2-4-14-27/h5-12H,2-4,13-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQCDHDJBUUGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide |
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